Taurine-15N

Description

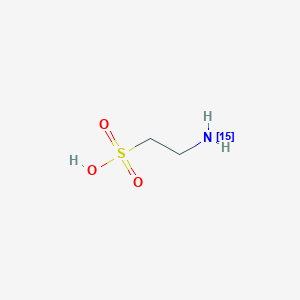

Taurine-15N (2-amino-15N-ethanesulfonic acid) is a stable isotope-labeled derivative of taurine, a sulfur-containing amino sulfonic acid. Its molecular formula is C₂H₇(¹⁵N)O₃S, with a molecular weight of 126.14 g/mol . The ¹⁵N isotope replaces the natural ¹⁴N at the amino group, enabling precise tracking in metabolic, structural, and kinetic studies. This compound is widely used in NMR spectroscopy and isotope tracing to investigate cellular metabolism, protein interactions, and biosynthetic pathways . Safety data indicate it is an irritant (R36/37/38) to eyes, skin, and respiratory systems .

Propriétés

IUPAC Name |

2-(15N)azanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493917 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127041-63-8 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127041-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Taurine-15N can be synthesized by incorporating nitrogen-15 into the taurine molecule. One common method involves the reaction of ethylene oxide with ammonium-15N chloride, followed by oxidation with sulfurous acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the isotopic enrichment of nitrogen-15 is maintained at 98% or higher .

Analyse Des Réactions Chimiques

Types of Reactions: Taurine-15N undergoes various chemical reactions, including:

Oxidation: Taurine can be oxidized to form taurine chloramine, which has antimicrobial properties.

Substitution: Taurine can participate in substitution reactions, particularly in the formation of bile salts.

Conjugation: Taurine can conjugate with bile acids to form bile salts, which are essential for fat digestion and absorption.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hypochlorous acid.

Substitution: Reactions often involve bile acids under physiological conditions.

Conjugation: Enzymatic conditions in the liver facilitate the conjugation of taurine with bile acids.

Major Products:

Taurine Chloramine: Formed during oxidation reactions.

Taurocholic Acid: A major bile salt formed during conjugation reactions.

Applications De Recherche Scientifique

Ecological and Trophic Studies

Taurine-15N is instrumental in understanding trophic relationships and nitrogen cycling within ecosystems. Its incorporation into biological systems allows researchers to trace nitrogen pathways and assess the role of taurine in nutrient dynamics.

Case Study: Trophic Dynamics in Marine Ecosystems

In a study focusing on the tropical sponge Ianthella basta, researchers used this compound to track nitrogen incorporation into the sponge's biomass. The study demonstrated that taurine-derived nitrogen could be assimilated into the sponge, highlighting its role as a nutrient source for marine organisms. The experimental setup involved incubating sponge explants with labeled taurine to monitor nitrogen transformation into ammonium and subsequent oxidation processes, revealing significant insights into nutrient cycling within marine symbiont interactions .

Metabolic Research

This compound serves as a tracer in metabolic studies, particularly in examining how taurine affects cellular processes and metabolic pathways. Its stable isotope nature allows for precise tracking of metabolic fates without altering the biological system being studied.

Case Study: Taurine's Role in Gut Microbiota

Research has shown that taurine can influence gut microbiota composition and function. In mammals, taurine is metabolized by gut bacteria, which can convert it into sulfide, providing protection against pathogens. Studies utilizing this compound have elucidated the metabolic pathways involved, demonstrating how taurine contributes to host defense mechanisms through its microbial metabolism .

Analytical Chemistry

The measurement of nitrogen isotope ratios using this compound is a powerful tool in analytical chemistry, particularly for assessing the natural abundance of nitrogen isotopes in biological samples.

Methodology: Isotope Ratio Mass Spectrometry

A notable method involves gas chromatography interfaced with isotope ratio mass spectrometry (GC-irm-MS) to analyze taurine samples for their δ15N values. This technique has been optimized to ensure quantitative reaction conditions while avoiding nitrogen isotope fractionation during sample preparation. The method has shown excellent reproducibility across various biological samples, making it a reliable approach for ecological and physiological studies .

Pharmaceutical Applications

This compound also finds applications in pharmaceutical research, particularly in drug development and safety assessments. Its ability to act as a tracer can help evaluate the pharmacokinetics of taurine derivatives and their metabolites.

Example: Evaluating Taurine Derivatives

Research has indicated that taurine derivatives may influence physical fitness and overall health outcomes. By employing this compound as a tracer, scientists can better understand how these compounds are metabolized within the body, leading to improved formulations of dietary supplements or pharmaceuticals aimed at enhancing physical performance or metabolic health .

Data Tables

Mécanisme D'action

Taurine-15N exerts its effects through several mechanisms:

Calcium Regulation: It modulates intracellular calcium levels, which is crucial for various cellular functions.

Neuroprotection: It protects neurons from glutamate-induced excitotoxicity by inhibiting calcium influx and preventing apoptosis.

Osmoregulation: It helps maintain cell volume and fluid balance by acting as an osmolyte

Comparaison Avec Des Composés Similaires

L-Alanine-15N

- Molecular Formula: C₃H₇¹⁵NO₂

- Molecular Weight : 89.09 g/mol

- Key Differences: L-Alanine-15N is an α-amino acid with the ¹⁵N label at the amino group, whereas Taurine-15N contains a sulfonic acid group instead of a carboxylic acid. Applications: Used in protein turnover studies and nitrogen flux analysis, contrasting with this compound’s role in sulfur metabolism and osmoregulation .

- Analytical Methods : Both compounds are analyzed via ¹H–¹⁵N NMR, but coupling constants differ due to structural variations. For example, this compound exhibits distinct ¹³C–¹⁵N coupling in the sulfonic group, absent in L-Alanine-15N .

Serine-15N

- Molecular Formula: C₃H₇¹⁵NO₃ (with additional ¹³C labeling in some derivatives)

- Key Differences :

- Serine-15N contains a hydroxyl group, enabling its involvement in one-carbon metabolism, unlike this compound, which participates in bile acid conjugation and antioxidant pathways.

- Synthesis : Serine-15N is often biosynthesized using ¹⁵N-enriched media, while this compound is chemically synthesized via isotopic substitution .

Comparison with Functionally Similar Compounds

Uridine-15N₂

- Molecular Formula : C₉H₁₁¹⁵N₂Na₂O₉P

- Molecular Weight : 370.13 g/mol

- Key Differences: Uridine-15N₂ is a nucleoside labeled at two nitrogen positions, used in RNA metabolism studies. Detection: Uridine-15N₂ requires mass spectrometry for precise quantification, whereas this compound is often analyzed via NMR due to its simpler structure .

Potassium Nitrate-15N

Metabolic Tracing

NMR Spectroscopy

- This compound’s ¹H–¹⁵N coupling constants (e.g., ~3–5 Hz) differ from 2-Aminopyridine-15N (~10–12 Hz) due to electronic environment variations .

- Nicotinamide-15N (a vitamin B3 derivative) shows distinct ¹⁵N chemical shifts (−280 to −320 ppm) compared to this compound (−330 to −350 ppm), aiding structural differentiation .

Data Tables

Table 1: Comparative Properties of this compound and Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Label Position | Key Applications |

|---|---|---|---|---|

| This compound | C₂H₇(¹⁵N)O₃S | 126.14 | Amino group | Metabolic tracing, NMR |

| L-Alanine-15N | C₃H₇¹⁵NO₂ | 89.09 | Amino group | Protein turnover studies |

| Uridine-15N₂ | C₉H₁₁¹⁵N₂Na₂O₉P | 370.13 | Nucleobase | RNA synthesis tracking |

| Potassium Nitrate-15N | K¹⁵NO₃ | 102.10 | Nitrate ion | Soil nitrogen cycling |

| 2-Aminopyridine-15N | C₅H₄N(¹⁵NH₂) | 116.12 | Amino group | Reaction mechanism studies |

Activité Biologique

Taurine-15N, a stable isotope-labeled variant of taurine, is gaining attention in scientific research due to its unique properties and significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in various fields.

Overview of this compound

This compound (2-Amino-15N-ethanesulfonic acid) is a sulfur-containing amino acid that plays critical roles in several physiological processes. Unlike conventional amino acids, taurine is not incorporated into proteins but exists freely in tissues. It is known for its involvement in osmoregulation, bile salt formation, and calcium signaling .

Target of Action: this compound primarily targets neuronal tissues and various cellular systems where it exerts protective effects against oxidative stress and excitotoxicity.

Mode of Action:

- Calcium Regulation: Taurine modulates intracellular calcium levels, which is crucial for neuronal function and protection against glutamate-induced toxicity.

- Antioxidant Activity: It acts as an antioxidant by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage .

- Neuroprotection: this compound has been shown to protect neurons from oxidative stress and apoptosis through various signaling pathways .

Biochemical Pathways

Taurine metabolism involves several key biochemical pathways:

- Biosynthesis: Taurine is synthesized from cysteine through the action of specific enzymes. This process is essential for maintaining adequate levels of taurine in tissues.

- Conjugation with Bile Acids: Taurine conjugates with bile acids to form bile salts, which are vital for fat digestion and absorption.

- Oxidative Reactions: Under certain conditions, taurine can be oxidized to form taurine chloramine, which exhibits antimicrobial properties.

Pharmacokinetics

Taurine exhibits linear absorption and distribution characteristics. Its elimination process is non-linear, indicating that the pharmacokinetics can vary based on dosage and physiological conditions. Research shows that taurine levels can significantly influence metabolic pathways in various tissues .

Applications in Research

This compound is utilized across multiple research domains due to its stable isotope labeling:

- Metabolic Tracing:

- Clinical Research:

-

Industrial Applications:

- Incorporated into energy drinks and nutritional supplements for its physiological benefits, including enhancing exercise performance and recovery.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of taurine against glutamate-induced neuronal injury. Researchers found that taurine significantly reduced intracellular calcium overload and apoptosis in neuronal cells exposed to high levels of glutamate. The use of this compound allowed precise tracking of its protective mechanisms at the cellular level.

Study 2: Host-Symbiont Interactions

In a metaproteomic analysis involving marine sponges, this compound was added to seawater to evaluate its incorporation into sponge biomass. Results indicated that taurine plays a critical role in metabolic interactions between the host and symbiotic microorganisms, highlighting its importance in marine ecosystems .

Comparative Analysis

| Compound | Structure | Unique Features | Applications |

|---|---|---|---|

| Taurine | C₂H₇NO₃S | Natural amino acid | Antioxidant, osmoregulation |

| This compound | C₂H₇¹⁵NO₃S | Stable isotope for tracing | Metabolic studies |

| Hypotaurine | C₂H₇NO₂S | Precursor in taurine biosynthesis | Limited research applications |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Taurine-<sup>15</sup>N with high isotopic purity?

- Answer : Synthesis requires optimizing reaction conditions (e.g., pH, temperature, and solvent) to minimize isotopic dilution. Chemical synthesis via sulfonation of <sup>15</sup>N-labeled ethanolamine or enzymatic pathways using cysteine sulfinic acid decarboxylase are common. Purity validation via <sup>15</sup>N NMR (≥99% enrichment) and elemental analysis is critical .

- Experimental Design : Use controlled isotopic labeling protocols and compare yields against non-labeled taurine. Report purification steps (e.g., ion-exchange chromatography) to ensure reproducibility .

Q. How can researchers validate the stability of Taurine-<sup>15</sup>N in biological matrices during metabolic studies?

- Answer : Conduct spiked recovery experiments in target matrices (e.g., plasma, tissue homogenates) under varying storage conditions (time, temperature). Quantify isotopic integrity via LC-MS/MS with multiple reaction monitoring (MRM) for <sup>15</sup>N-specific transitions. Include internal standards (e.g., deuterated taurine) to correct for matrix effects .

- Data Analysis : Compare degradation rates using kinetic models (e.g., first-order decay) and report confidence intervals for stability thresholds .

Q. What analytical techniques are most reliable for distinguishing Taurine-<sup>15</sup>N from endogenous taurine in tissue samples?

- Answer : High-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) provides precise <sup>15</sup>N/<sup>14</sup>N ratios. For spatial distribution, use MALDI-TOF imaging with <sup>15</sup>N-specific mass shifts. Cross-validate with <sup>1</sup>H-<sup>15</sup>N HSQC NMR for structural confirmation .

- Limitations : Address potential interferences (e.g., isotopic scrambling in acidic environments) by optimizing extraction protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in Taurine-<sup>15</sup>N metabolic flux data across different in vivo models?

- Answer : Discrepancies may arise from species-specific enzyme kinetics (e.g., cysteine dioxygenase activity) or compartmentalization differences. Use tracer kinetic modeling (e.g., non-compartmental vs. physiologically based models) to compare turnover rates. Validate with knockout models or isotopic dilution assays .

- Case Study : In murine vs. zebrafish models, adjust for differences in biliary excretion rates and mitochondrial taurine transport .

Q. What experimental controls are critical when studying isotopic effects of Taurine-<sup>15</sup>N on protein folding or membrane stability?

- Answer : Include <sup>14</sup>N taurine controls and assess secondary structure changes via circular dichroism (CD) or fluorescence quenching. For membrane studies, use differential scanning calorimetry (DSC) to compare phase transition temperatures in liposomes with/without <sup>15</sup>N-labeled taurine .

- Pitfalls : Account for solvent isotope effects (e.g., D2O vs. H2O) that may confound results .

Q. How can multi-omics approaches enhance the interpretation of Taurine-<sup>15</sup>N tracer studies in metabolically complex systems?

- Answer : Integrate <sup>15</sup>N flux data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles to map regulatory networks. For example, correlate taurine-proton cotransporter (TauT) expression levels with isotopic enrichment in cellular compartments .

- Tools : Use pathway enrichment analysis (e.g., MetaboAnalyst) to identify nodes where isotopic labeling diverges from predicted metabolic routes .

Q. What statistical frameworks are recommended for analyzing low-abundance Taurine-<sup>15</sup>N signals in high-background natural abundance samples?

- Answer : Apply Bayesian hierarchical models to estimate posterior probabilities of <sup>15</sup>N detection thresholds. Use noise-reduction algorithms (e.g., Savitzky-Golay smoothing) in MS data preprocessing. Report limit of quantification (LOQ) based on signal-to-noise ratios ≥10:1 .

- Validation : Replicate measurements across independent batches and perform power analysis to determine sample size adequacy .

Methodological Best Practices

- Reproducibility : Document synthesis and purification protocols in line with NIH preclinical guidelines (e.g., solvent lot numbers, spectrometer calibration logs) .

- Data Reporting : Use the STRENDA checklist for metabolic tracer studies, including raw isotopic ratios and instrument parameters .

- Ethical Compliance : For human studies, anonymize <sup>15</sup>N tracer data and disclose storage protocols in ethics submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.